molecular formula C12H13IN2O3 B8422647 methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate

methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate

Cat. No.: B8422647
M. Wt: 360.15 g/mol
InChI Key: VIBVHIHAFMAAHF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of iodine and the specific stereochemistry (S-configuration) adds to the uniqueness and potential reactivity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate typically involves multi-step organic synthesis. The key steps include:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and scalability. Techniques like continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4.

    Substitution: The iodine substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3 in suitable solvents.

    Reduction: LiAlH4 or NaBH4 in dry ether or THF.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate involves its interaction with specific molecular targets. The iodine substituent and the pyrrolo[2,3-b]pyridine core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate is unique due to its specific stereochemistry, the presence of an iodine substituent, and its potential reactivity. These features make it a valuable compound for various applications in medicinal chemistry and scientific research.

Properties

Molecular Formula

C12H13IN2O3

Molecular Weight

360.15 g/mol

IUPAC Name

methyl (2S)-2-hydroxy-2-(4-iodo-1,6-dimethylpyrrolo[2,3-b]pyridin-5-yl)acetate

InChI

InChI=1S/C12H13IN2O3/c1-6-8(10(16)12(17)18-3)9(13)7-4-5-15(2)11(7)14-6/h4-5,10,16H,1-3H3/t10-/m0/s1

InChI Key

VIBVHIHAFMAAHF-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C(=C2C=CN(C2=N1)C)I)[C@@H](C(=O)OC)O

Canonical SMILES

CC1=C(C(=C2C=CN(C2=N1)C)I)C(C(=O)OC)O

Origin of Product

United States

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